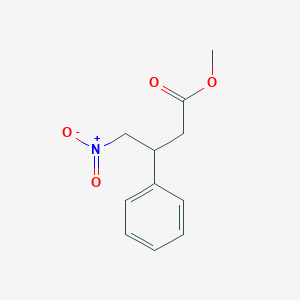

Methyl 4-nitro-3-phenylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-nitro-3-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-16-11(13)7-10(8-12(14)15)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFQGMLHRHGKEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C[N+](=O)[O-])C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34687-03-1 | |

| Record name | Benzenepropanoic acid, b-(nitromethyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4 Nitro 3 Phenylbutanoate and Its Derivatives

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their ability to construct complex molecules from three or more starting materials in a single step, thereby increasing efficiency and reducing waste. researchgate.netnih.gov

Hydrotalcite-Catalyzed One-Pot Syntheses

Hydrotalcites, or layered double hydroxides, have emerged as effective heterogeneous base catalysts in various organic transformations, including the synthesis of nitro compounds. researchgate.netrsc.org Their basic properties, tunable by altering the metal composition, make them suitable for catalyzing reactions such as the Michael addition of nitroalkanes to α,β-unsaturated esters. rsc.orgorientjchem.org

In the context of Methyl 4-nitro-3-phenylbutanoate synthesis, a one-pot approach often involves the reaction of nitromethane (B149229), a phenyl-substituted α,β-unsaturated ester like methyl cinnamate (B1238496), and a suitable catalyst. While specific examples detailing hydrotalcite catalysis for this exact compound are not extensively documented in the provided results, the principle relies on the basic sites of the hydrotalcite activating the nitromethane to form a nitronate anion. This anion then undergoes a Michael addition to the electrophilic double bond of the methyl cinnamate derivative. The use of hydrotalcites offers advantages such as ease of separation from the reaction mixture and potential for recyclability. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Features |

| Nitromethane | Methyl Cinnamate | Hydrotalcite | This compound | Heterogeneous catalysis, potential for catalyst recycling. |

Mechanistic Pathways of Domino Reactions (e.g., Knoevenagel-Michael)

Domino reactions, also known as cascade or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. rsc.orgrsc.org The Knoevenagel-Michael reaction is a classic example of a domino process used to synthesize highly functionalized molecules. researchgate.netresearchgate.netnih.gov

The synthesis of derivatives of this compound can be achieved through a domino Knoevenagel condensation followed by a Michael addition. For instance, the reaction of an aromatic aldehyde, nitromethane, and a malonate derivative in the presence of a base can lead to a complex product in a single operation.

The mechanism proceeds as follows:

Knoevenagel Condensation: The base catalyzes the condensation between the aromatic aldehyde and nitromethane to form a nitroalkene.

Michael Addition: The same basic catalyst then facilitates the addition of a nucleophile, such as the enolate of a malonate, to the newly formed nitroalkene.

This sequence efficiently builds molecular complexity and can be influenced by the choice of catalyst and reaction conditions to control the stereochemical outcome. researchgate.netnih.gov

Asymmetric Synthetic Approaches

The development of asymmetric methods to control the stereochemistry of chemical reactions is a major field of research. nih.govnih.gov For the synthesis of enantiomerically enriched this compound, organocatalysis has proven to be a particularly powerful tool.

Organocatalytic Michael Addition Reactions

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. rsc.orgyoutube.com In the context of synthesizing chiral γ-nitro esters, the asymmetric Michael addition of a nitroalkane to an α,β-unsaturated ester is a key strategy.

Chiral thiourea (B124793) derivatives have gained prominence as highly effective bifunctional organocatalysts. acs.orgrsc.orgjst.go.jp They possess both a hydrogen-bond donating thiourea moiety and a basic amine group within the same molecule. This dual functionality allows them to simultaneously activate both the electrophile (the α,β-unsaturated ester) and the nucleophile (the nitroalkane).

In the asymmetric Michael addition for synthesizing derivatives of this compound, the thiourea group activates the ester by coordinating to its carbonyl oxygen via hydrogen bonding. At the same time, the basic amine group deprotonates the nitroalkane, generating the nucleophilic nitronate anion in close proximity. This dual activation within a chiral scaffold effectively controls the facial selectivity of the addition, leading to high enantioselectivity in the product. rsc.orgacs.org

| Catalyst Type | Key Features | Typical Substrates |

| Chiral Thiourea | Bifunctional activation, high enantioselectivity. | Nitroalkanes, α,β-unsaturated esters. |

A more recent and sophisticated approach involves the use of self-assembled supramolecular structures as catalysts. Dimeric capsular assemblies can create a chiral microenvironment wherein a chemical reaction can take place with high stereocontrol. mdpi.comunt.eduacs.org

While direct application to this compound synthesis is an area of ongoing research, the principle involves encapsulating the reactants within a chiral capsule. The confined and chiral nature of the capsule's interior forces the reactants to adopt a specific orientation, thereby directing the stereochemical outcome of the Michael addition. This "supramolecular catalysis" mimics enzymatic catalysis by utilizing a well-defined, chiral active site to achieve high levels of enantioselectivity. mdpi.comunt.edu This method holds great promise for achieving unprecedented levels of control in asymmetric synthesis.

Enantioselective Conjugate Additions to Nitroalkenes

Enantioselective conjugate addition, or Michael addition, of carbon nucleophiles to nitroalkenes stands as a powerful tool for the asymmetric synthesis of γ-nitro carbonyl compounds. Organocatalysis has emerged as a particularly effective strategy in this context, offering a metal-free alternative for the construction of chiral molecules.

Novel imidazoline (B1206853) catalysts, prepared from amino acids like phenylalanine, have been shown to effectively catalyze the 1,4-addition of nitroalkanes to α,β-unsaturated enones. These reactions proceed with high enantioselectivities, reaching up to 86% ee, and the resulting products can often be purified to enantiopure form through recrystallization acs.org. The proposed mechanism involves the formation of an enamine intermediate from the enone and the catalyst, which then attacks the nitroalkene. The stereochemical outcome is dictated by the chiral environment provided by the catalyst.

Thiourea-based bifunctional catalysts have also been successfully employed in the asymmetric Michael addition of ketones to nitroalkenes. These catalysts activate the nitroalkene through hydrogen bonding with the thiourea moiety, while the amine component of the catalyst forms an enamine with the ketone. This dual activation strategy leads to high enantioselectivity and diastereoselectivity in the formation of the γ-nitro ketone products mdpi.com. The use of additives, such as 4-nitrophenol, and aqueous solvent systems can further enhance the reactivity and stereoselectivity of these reactions mdpi.com.

Another approach involves the use of chiral pyrrolidine (B122466) catalysts in combination with an acidic co-catalyst for the Michael addition of aldehydes to nitroethylene. This method provides access to β-substituted-δ-nitroaldehydes, which are precursors to valuable γ2-amino acids nih.gov. The careful selection of the chiral amine and the acidic co-catalyst is crucial for achieving high yields and enantioselectivities nih.gov.

| Catalyst Type | Substrates | Key Features | Reference |

| Imidazoline (from Phenylalanine) | Nitroalkanes, α,β-Unsaturated Enones | Up to 86% ee, enantiopure products via recrystallization. | acs.org |

| Thiourea (DPEN-based) | Cycloketones, Nitroalkenes | Dual activation (enamine and H-bonding), high diastereo- and enantioselectivity. | mdpi.com |

| Chiral Pyrrolidine + Acidic Co-catalyst | Aldehydes, Nitroethylene | Access to β-substituted-δ-nitroaldehydes, precursors for γ2-amino acids. | nih.gov |

Metal-Catalyzed Asymmetric 1,4-Additions

While organocatalysis offers a robust platform, metal-catalyzed methods provide a complementary and often highly efficient route to chiral γ-nitroesters. Various transition metals have been explored for their ability to catalyze the asymmetric conjugate addition of nucleophiles to nitroalkenes and related acceptors.

Information on the specific use of homobimetallic Co2-Schiff base complexes for the synthesis of this compound was not available in the searched literature.

A range of other transition metals, including copper, palladium, and rhodium, have been utilized in the asymmetric synthesis of β-aryl-γ-nitro compounds.

Copper-catalyzed reactions have shown considerable promise. For instance, the enantioselective addition of dialkylzinc reagents to β-nitroalkenes can be effectively catalyzed by copper complexes of chiral amino acid-based phosphine (B1218219) ligands, such as Me-DuPHOS monoxide, affording high yields and enantioselectivities. organic-chemistry.org

Palladium catalysis is another powerful tool, particularly for the addition of arylboronic acids to nitrostyrenes. Chiral ligands like iPr-IsoQuinox can be used with a palladium catalyst in methanol (B129727) under an air atmosphere to yield chiral diaryl-substituted nitroalkanes with good enantioselectivity. organic-chemistry.org

Rhodium catalysts have also been successfully employed. A novel and reactive rhodium-diene catalyst has been shown to be highly effective for the enantioselective addition of arylboronic acids to a variety of β-nitrostyrenes, including those with heteroaryl and cycloalkyl substituents, providing excellent yields and enantioselectivities. organic-chemistry.org Furthermore, rhodium-hydride catalysis can be used to couple α-nitroesters with alkynes, leading to the formation of allylic α-nitroesters with two contiguous stereocenters, which are precursors to α,α-disubstituted α-amino acids. escholarship.org

Ruthenium complexes can also act as mild Lewis acids to catalyze the asymmetric 1,4-addition of nucleophiles, such as aryl thiols, to enones with good enantioselectivity. rsc.org While not a direct synthesis of the target nitroester, this demonstrates the broader applicability of ruthenium in asymmetric conjugate additions.

| Metal Catalyst | Nucleophile | Electrophile | Ligand/Key Features | Reference |

| Copper | Dialkylzinc reagents | β-Nitroalkenes | Me-DuPHOS monoxide | organic-chemistry.org |

| Palladium | Arylboronic acids | Nitrostyrene | iPr-IsoQuinox | organic-chemistry.org |

| Rhodium | Arylboronic acids | β-Nitrostyrenes | Chiral diene | organic-chemistry.org |

| Rhodium | α-Nitroesters | Alkynes | Rh-H catalysis, forms two stereocenters | escholarship.org |

| Ruthenium | Aryl thiols | Enones | Mild Lewis acid catalysis | rsc.org |

Stereoselective Control in Substrate Preparation

The stereochemical outcome of a reaction is not only dependent on the catalyst but can also be influenced by the stereochemistry of the starting materials. Stereospecific reactions, where the stereochemistry of the product is directly determined by the stereochemistry of the reactant, offer a powerful approach to chiral synthesis. This strategy takes advantage of the readily available pool of chiral starting materials that can be prepared through well-established asymmetric transformations such as additions, oxidations, and reductions. nih.gov

For the synthesis of compounds with tertiary carbon centers, such as this compound, stereospecific cross-coupling reactions of enantioenriched electrophiles or nucleophiles are particularly valuable. In these reactions, a chiral catalyst is not necessarily required to differentiate between similar substituents around the chiral center, as the stereochemical information is already embedded in the substrate. nih.gov

Derivatization and Analog Synthesis Routes

Preparation of β-Aryl-γ-nitroesters and Related Structures

The synthesis of β-aryl-γ-nitroesters and their analogs can be achieved through various synthetic strategies, including multicomponent reactions and the functionalization of related structures.

A notable approach is the direct synthesis of β-aryl-γ-nitroesters through a multicomponent/domino reaction. This method utilizes Meldrum's acid, an aromatic aldehyde, nitromethane, and an alcohol, promoted by a heterogeneous catalyst such as hydrotalcite-derived mixed oxides. scielo.brresearchgate.net This process allows for the construction of the γ-nitroester framework in a single step with yields ranging from 15-95%. scielo.brresearchgate.net The reaction proceeds through a domino process involving the initial formation of an intermediate which then undergoes further transformation to the final product. scielo.br

Structurally related N-(β-nitroalkyl)amides can be synthesized through the nitration of di- and trisubstituted alkenes using lithium nitrate (B79036) and trifluoroacetic anhydride (B1165640) in a nitrile solvent. These N-(β-nitroalkyl)amides can then undergo diastereoselective Michael additions to various acceptors. The diastereoselectivity is rationalized by the formation of an internal hydrogen bond within the intermediate nitronate, which biases the conformation of the Michael donor. drexel.edu

| Product Type | Synthetic Method | Reagents | Key Features | Reference |

| β-Aryl-γ-nitroesters | Multicomponent/Domino Reaction | Meldrum's acid, aromatic aldehyde, nitromethane, alcohol | Heterogeneous catalysis (hydrotalcite), one-pot synthesis. | scielo.brresearchgate.net |

| N-(β-Nitroalkyl)amides | Nitration of Alkenes | Lithium nitrate, trifluoroacetic anhydride | Diastereoselective Michael additions of the product amides. | drexel.edu |

Transformations from Nitrocyclopropane (B1651597) Precursors

The synthesis of γ-nitro esters, such as this compound, can be conceptually approached through the ring-opening of suitably substituted nitrocyclopropane precursors. This method leverages the inherent ring strain and the electronic properties of donor-acceptor cyclopropanes to construct functionalized linear carbon chains. The key precursor for the synthesis of this compound via this methodology would be methyl 2-phenyl-1-nitrocyclopropanecarboxylate .

The core of this synthetic strategy lies in the nucleophilic ring-opening of the cyclopropane (B1198618) ring. In a donor-acceptor cyclopropane like methyl 2-phenyl-1-nitrocyclopropanecarboxylate, the phenyl group acts as an electron donor, while the nitro and methyl carboxylate groups are strong electron acceptors. This electronic arrangement polarizes the cyclopropane ring, making the carbon atoms susceptible to nucleophilic attack.

The general mechanism involves the attack of a nucleophile at one of the cyclopropane carbons, leading to the cleavage of a C-C bond and the formation of a stabilized carbanionic intermediate. Subsequent protonation or further reaction of this intermediate yields the final product. Lewis acids are often employed to catalyze these transformations by coordinating to the electron-withdrawing groups, thereby further activating the cyclopropane ring towards nucleophilic attack. nih.gov

For the specific synthesis of this compound, the transformation would require a formal nucleophilic addition of a hydride equivalent to the C-2 position of the cyclopropane ring (relative to the ester group). This would lead to the opening of the C1-C2 bond, generating a nitronate intermediate which upon workup would yield the target γ-nitro ester.

A plausible approach would involve the use of a soft hydride donor or a catalytic hydrogenation protocol under specific conditions that favor the 1,3-addition to the donor-acceptor system over the reduction of the nitro group. The diastereoselectivity of such a reaction would also be a key consideration, influenced by the stereochemistry of the starting nitrocyclopropane and the reaction conditions.

The following table outlines the conceptual transformation from the nitrocyclopropane precursor to this compound.

| Precursor | Reagent/Catalyst (Proposed) | Product | Transformation Type |

| Methyl 2-phenyl-1-nitrocyclopropanecarboxylate | Hydride Donor / Catalyst | This compound | Nucleophilic Ring-Opening/Reduction |

Further research is required to establish the optimal conditions and specific reagents to achieve this transformation efficiently and stereoselectively. The development of such a methodology would provide a novel and potentially stereocontrolled route to γ-nitro esters from readily accessible nitrocyclopropane precursors.

Stereochemical Control and Aspects in Methyl 4 Nitro 3 Phenylbutanoate Transformations

Enantioselective Catalysis and Inductions

The synthesis of enantiomerically enriched methyl 4-nitro-3-phenylbutanoate and its derivatives often relies on enantioselective catalysis. This approach utilizes chiral catalysts to control the formation of specific stereoisomers.

The formation of adducts involving this compound can proceed with varying degrees of diastereoselectivity. For instance, in the context of Michael additions, the reaction of a nucleophile with a nitroalkene precursor to this compound can generate two new stereocenters. The relative orientation of these centers is influenced by the catalyst and reaction conditions.

In the synthesis of related compounds, such as 3,3-disubstituted-3-nitro-4-chromanones, intramolecular Michael-type cyclization reactions have been shown to proceed with high diastereoselectivities. rsc.org This highlights the potential for controlling the formation of specific diastereomers in reactions involving similar nitro-substituted butanoate structures.

Determining the enantiomeric excess (ee) and diastereomeric ratio (dr) is crucial for evaluating the success of a stereoselective synthesis.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers and quantifying the enantiomeric excess. mdpi.com This method employs a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. For example, in the resolution of nitropropranolol enantiomers, a related class of nitroaromatic compounds, chiral HPLC was used to achieve excellent separation and determine enantiopurity. mdpi.com The specific conditions, such as the choice of the chiral column (e.g., Chiralpak series), eluent composition (e.g., n-hexane/2-propanol), and flow rate, are optimized to achieve baseline separation of the enantiomers. wiley-vch.de

Nuclear Magnetic Resonance (NMR) Analysis: NMR spectroscopy is an indispensable tool for determining the diastereomeric ratio of a compound. The different spatial arrangement of atoms in diastereomers results in distinct chemical shifts for their respective nuclei (typically ¹H and ¹³C). By integrating the signals corresponding to each diastereomer, their relative abundance can be calculated. For instance, the diastereomers of 2-phenylbutyric acid derivatives have been successfully distinguished and quantified using NMR by observing the chemical shift differences. In some cases, derivatization with a chiral agent is employed to enhance the separation of signals for enantiomers in NMR. thieme-connect.de

The following table provides an illustrative example of how chiral HPLC data might be presented for the analysis of a chiral compound.

| Parameter | Value |

| HPLC Column | Chiralpak AD-H (250 x 4.6 mm) |

| Eluent | n-hexane/2-propanol (80/20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 5.3 min |

| Retention Time (Enantiomer 2) | 5.7 min |

This is a representative example and specific values may vary for this compound.

Chiral Purity and Configuration Assignment

Establishing the chiral purity and assigning the absolute configuration of this compound enantiomers are essential for understanding their properties and behavior.

The purity of individual enantiomers, once separated, is often reassessed by chiral HPLC to confirm the absence of the other enantiomer. mdpi.com The absolute configuration (R or S) of each enantiomer can be determined using various techniques. One common method involves the use of chiral derivatizing agents, such as Mosher's acid or Riguera's method, followed by NMR analysis. mdpi.com The resulting diastereomeric derivatives exhibit characteristic NMR spectral differences that allow for the unambiguous assignment of the absolute configuration. In a study on nitropropranolol, double derivatization with (R)- and (S)-α-methoxy-α-phenylacetic acid (MPA) and subsequent ¹H NMR studies were used to determine the absolute configuration of the separated enantiomers. mdpi.com

Influence of Stereochemistry on Subsequent Reactivity

The stereochemistry at the C-3 position of this compound can significantly influence the stereochemical outcome of subsequent reactions. The existing stereocenter can direct the approach of reagents, leading to the preferential formation of one diastereomer over another in a process known as substrate-controlled diastereoselection.

For example, the reduction of the nitro group to an amine or its transformation into other functional groups will result in a product whose stereochemistry is directly related to that of the starting nitro ester. The chiral environment around the reacting center can favor specific transition states, thereby controlling the configuration of the newly formed stereocenters. This principle is fundamental in the synthesis of complex molecules where controlling stereochemistry is paramount. In a broader context, the enantiomers of a chiral compound can exhibit different biological activities, as the interaction with chiral biological receptors is often stereospecific. rsc.org

Mechanistic Elucidation in Reactions Involving Methyl 4 Nitro 3 Phenylbutanoate

Detailed Mechanistic Pathways of Catalyzed Reactions

Reactions involving methyl 4-nitro-3-phenylbutanoate, particularly carbon-carbon bond-forming reactions at the carbon alpha to the nitro group, are often facilitated by catalysts. The mechanistic pathways are highly dependent on the type of catalyst employed, which can range from small organic molecules to complex metal-ligand systems.

Organocatalysis offers a metal-free approach to activating substrates in reactions like the Michael addition, a common transformation for γ-nitroesters. For a reaction involving this compound as a nucleophile, the primary step is the deprotonation of the α-carbon to the nitro group to form a nitronate anion. rsc.orgresearchgate.net Various organocatalytic strategies can achieve this and facilitate the subsequent reaction.

Brønsted Base Catalysis: Simple organic bases can deprotonate the nitroalkane. However, to achieve stereocontrol, chiral organocatalysts are employed. Bifunctional catalysts, such as those derived from cinchona alkaloids or thioureas, are particularly effective. msu.edubuchler-gmbh.com

Thiourea-Based Catalysis: Chiral thiourea (B124793) catalysts activate the nitroalkane through hydrogen bonding between the acidic N-H protons of the thiourea and the oxygen atoms of the nitro group. rsc.orgrsc.org This dual hydrogen bonding increases the acidity of the α-proton, facilitating its removal by a basic site on the catalyst or an external base, and stabilizes the resulting nitronate intermediate.

Amine Catalysis (Enamine/Iminium Activation): In reactions where this compound acts as the Michael donor to an α,β-unsaturated aldehyde or ketone, chiral secondary amines like proline and its derivatives are often used. rsc.orgmdpi.com The catalyst first reacts with the electrophile (e.g., an enal) to form a transient, activated iminium ion. rsc.orgacs.org This lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack by the nitronate, which is formed by the action of a base. The stereochemistry of the addition is controlled by the chiral environment created by the catalyst.

A general catalytic cycle for the conjugate addition of a nitroalkane to an enone using a bifunctional primary amine-thiourea catalyst illustrates this cooperative activation. The thiourea moiety activates the nitroalkene electrophile, while the amine group interacts with the nucleophile. rsc.org

Metal complexes offer distinct activation modes, often involving the coordination of one or more reactants to the metal center. This Lewis acid activation can enhance the electrophilicity of the reaction partner or organize the transition state to control stereochemistry.

Lewis Acid Activation: A metal center can coordinate to the nitro group of this compound or, more commonly, to the electrophile it reacts with. For instance, in a Michael addition to an enone, the metal coordinates to the carbonyl oxygen of the enone, increasing its electrophilicity.

Bifunctional Metal-Ligand Catalysis: In cooperative catalysis, both the metal and the ligand play active roles. For example, a homobimetallic Co₂-Schiff base complex has been shown to be highly effective in the asymmetric 1,4-addition of β-keto esters to nitroalkenes. mdpi.com Mechanistic studies suggest that the two cobalt centers function cooperatively to activate both the nucleophile and the electrophile, leading to high activity and stereoselectivity. mdpi.com Similarly, copper-catalyzed systems have been developed for the C-alkylation of nitroalkanes, proceeding through radical intermediates. nih.gov Other metal complexes, such as those involving zinc and lanthanum, have been utilized in related Henry (nitroaldol) reactions, highlighting the versatility of metal catalysis. acs.orguwindsor.ca

Identification and Characterization of Reaction Intermediates

The elucidation of a reaction mechanism hinges on the detection and characterization of transient intermediates. For reactions involving this compound, these intermediates are typically short-lived and present in low concentrations.

Nitronate Anion: In nearly all base-mediated or catalyzed reactions, the primary intermediate is the nitronate anion (or aci-nitro form), formed by deprotonation of the carbon atom adjacent to the nitro group. rsc.orgresearchgate.netsctunisie.org This species is the active nucleophile in subsequent C-C bond-forming steps. Its formation is a reversible equilibrium.

Enamine and Iminium Intermediates: In organocatalytic reactions with α,β-unsaturated aldehydes or ketones catalyzed by secondary amines (e.g., proline), enamine and iminium ion intermediates are crucial. rsc.orgmdpi.comnih.gov The enamine is formed from the reaction of the catalyst with a ketone nucleophile, while the iminium ion is formed from the reaction of the catalyst with an enal electrophile. acs.org The detection of these species, often through NMR or ESI-MS, provides strong evidence for the proposed catalytic cycle. nih.gov

Zwitterionic Intermediates: In some mechanisms, particularly those involving amine catalysts, the initial nucleophilic attack can lead to the formation of a zwitterionic intermediate, which is then neutralized in a subsequent proton transfer step. nih.gov

Radical Intermediates: In certain metal-catalyzed reactions, such as the copper-catalyzed alkylation of nitroalkanes, evidence points towards the formation of radical intermediates . nih.gov For example, the fragmentation of a cyclopropylcarbinyl radical substrate is consistent with a radical mechanism rather than a purely ionic one. nih.gov

Spectroscopic techniques like in-situ IR or NMR, and especially mass spectrometry, are invaluable for observing these transient species. dtu.dknih.gov

Kinetic Studies and Reaction Rate Determinations

While specific kinetic data for reactions of this compound are not extensively published, studies on analogous systems, such as the organocatalytic Michael addition of nitroalkanes, provide a framework for understanding.

Rate-Determining Step: Kinetic analyses, including reaction progress kinetic analysis and the study of isotope effects, can help identify the slowest step in the catalytic cycle. In some proline-catalyzed aldol (B89426) reactions, evidence suggests that the C-C bond formation step, rather than enamine formation, is rate-limiting. nih.gov

Catalyst Loading and Reaction Time: The efficiency of a catalyst is often evaluated by the required loading and the time needed for the reaction to reach completion. Some organocatalytic systems for nitroalkane additions are known to be sluggish, requiring long reaction times or high catalyst loadings. msu.edu Optimization studies, which are inherently kinetic, aim to improve these parameters.

Table 1: Factors Influencing Reaction Rates in Analogous Nitroalkane Additions

| Factor | Observation | Potential Impact on this compound Reactions |

|---|---|---|

| Catalyst Structure | Bifunctional catalysts (e.g., thiourea-amines) often show higher activity than monofunctional ones. msu.edu | Choice of catalyst is critical for achieving reasonable reaction times. |

| Solvent | High polarity solvents can stabilize zwitterionic intermediates and transition states, accelerating the reaction. nih.gov | Solvent choice can significantly impact reaction rate and potentially selectivity. |

| Temperature | Increasing temperature generally increases the reaction rate. nih.gov | Optimization is needed to balance rate with potential degradation or loss of selectivity. |

| Substrate Sterics | Sterically hindered nitroalkanes or electrophiles can lead to slower reactions. princeton.edu | The phenyl group at the β-position may influence the rate of reactions. |

Spectrometric Insights into Reaction Progress (e.g., GC-MS, ESI-MS)

Spectrometric methods are indispensable for monitoring reaction progress, identifying products and byproducts, and gaining direct evidence of intermediate species.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for monitoring the consumption of reactants and the formation of products over time. It allows for the separation of compounds in a reaction mixture and their identification based on their mass spectra. rsc.org In the context of stereoselective reactions, chiral GC columns can be used to determine the diastereomeric ratio and enantiomeric excess of the products. princeton.edu The fragmentation patterns observed in MS can also provide structural confirmation of the desired product.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is particularly well-suited for detecting charged or easily ionizable species, making it an excellent technique for identifying reaction intermediates in catalytic cycles. nih.gov It has been successfully used to observe catalyst-substrate adducts, such as iminium ions, and metal-ligand complexes directly from the reaction mixture. mdpi.comnih.gov For instance, in the study of an oxidative Heck reaction, ESI-MS and subsequent MS/MS analysis allowed for the direct detection of palladium-containing cationic intermediates, confirming that the ligand remained attached to the metal throughout the catalytic cycle. nih.gov This technique could similarly be applied to detect nitronate anions or catalyst-bound intermediates in reactions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the primary method for the structural elucidation of the final products. ¹H and ¹³C NMR spectra provide definitive information about the connectivity and chemical environment of atoms in the molecule. For this compound itself, the following characteristic ¹H NMR signals have been reported (300 MHz, CDCl₃): δ 7.38–7.18 (m, 5H), 4.74 (dd), 4.64 (dd), 3.99 (p), 3.63 (s, 3H), 2.78 (d). nih.gov In-situ NMR can also be used to monitor reaction kinetics and detect major intermediates if their concentration is sufficiently high. nih.gov

Table 2: Application of Spectrometric Techniques in Mechanistic Studies

| Technique | Application | Information Gained | Reference Example |

|---|---|---|---|

| GC-MS | Reaction monitoring, product identification, stereoselectivity analysis | Conversion, yield, diastereomeric ratio, enantiomeric excess (with chiral column) | Analysis of diastereoselectivity in nitroalkylation reactions. princeton.edu |

| ESI-MS | Detection of ionic intermediates | Direct evidence for proposed intermediates (e.g., nitronates, iminium ions, metal complexes) | Detection of Pd-ligand intermediates in an oxidative Heck reaction. nih.gov |

| NMR | Product characterization, in-situ monitoring | Unambiguous structure of products, detection of major intermediates, kinetic data | Characterization of oxazolidinone and enamine intermediates in proline catalysis. nih.gov |

Strategic Applications of Methyl 4 Nitro 3 Phenylbutanoate in Organic Synthesis

Precursor in γ-Aminobutyric Acid (GABA) Analog Synthesis

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogs are a class of drugs with significant therapeutic applications. scirp.orgwikipedia.org Methyl 4-nitro-3-phenylbutanoate serves as a key precursor in the synthesis of several important GABA analogs.

Synthesis of Phenibut and Baclofen

Phenibut (β-phenyl-γ-aminobutyric acid) , a neuropsychotropic drug, can be synthesized from this compound. chemicalbook.comchemicalbook.com The synthesis involves the reduction of the nitro group in this compound to an amine, followed by hydrolysis of the ester group to yield the final product. One synthetic route involves the Michael addition of nitromethane (B149229) to a cinnamic acid derivative, which can then be converted to this compound. chemicalbook.com Subsequent reduction of the nitro group, often achieved through catalytic hydrogenation using reagents like Raney nickel, and hydrolysis of the methyl ester under acidic conditions, leads to the formation of Phenibut. chemicalbook.com

Baclofen , a muscle relaxant and antispastic agent, is another critical GABA analog synthesized using this compound as an intermediate. brieflands.comchim.it The synthesis of Baclofen, which is β-(4-chlorophenyl)-γ-aminobutyric acid, follows a similar pathway to that of Phenibut. The key difference lies in the starting material, which is a p-chlorinated derivative. The synthesis of (R,S)-[4-11C]baclofen has been demonstrated via a Michael addition of nitro[11C]methane to methyl p-chlorocinnamate, followed by reduction of the nitro group. nih.gov This highlights the importance of the nitro-substituted butanoate backbone in accessing these therapeutic agents.

The general synthetic scheme for both Phenibut and Baclofen from their respective phenyl or chlorophenyl starting materials involves the formation of a β-nitrostyrene derivative, followed by a Michael addition to form the 4-nitro-3-phenylbutanoate structure. chemicalbook.combrieflands.com The final steps involve the reduction of the nitro group and hydrolysis of the ester.

Intermediate in the Preparation of Bioactive Scaffolds (e.g., Pyrrolizidines, Phenylpiracetam Derivatives)

The structural framework of this compound makes it a valuable intermediate for constructing more complex bioactive scaffolds.

Phenylpiracetam Derivatives: this compound is a key starting material in the synthesis of Phenylpiracetam and its derivatives. google.comgoogle.com The synthesis involves the reduction of the nitro group of this compound, which then undergoes cyclization to form a 4-phenyl-2-pyrrolidinone ring system. google.com This pyrrolidinone core is a central feature of the racetam family of drugs. For instance, a method for preparing Phenylpiracetam involves the addition reaction of a cinnamic acid ester and nitromethane to obtain a 4-nitro-3-phenylbutyric acid ester, which is a close analog of this compound. google.comgoogle.com Subsequent reduction and cyclization yield the desired 4-phenyl-2-pyrrolidinone, which can be further modified to produce Phenylpiracetam. The synthesis of stereoisomers of a methyl derivative of Phenylpiracetam also utilizes methyl 4-nitro-3-phenylpentanoate diastereoisomers, showcasing the versatility of this nitro-ester scaffold. researchgate.netcaldic.com

Building Block for Complex Polyfunctionalized Molecules

The reactivity of the nitro group and the ester functionality in this compound allows it to serve as a versatile building block for the introduction of multiple functional groups into a molecule. The nitro group can be transformed into a variety of other functional groups, including amines, ketones, or can participate in C-C bond-forming reactions like the Henry reaction. sci-hub.se This versatility makes this compound a valuable tool for synthetic chemists aiming to construct complex molecules with diverse functionalities. For example, its use in the synthesis of functionalized aliphatic nitro compounds has been noted. biosynth.com

Computational and Theoretical Investigations of Methyl 4 Nitro 3 Phenylbutanoate Chemistry

Theoretical Insights into Non-Covalent Interactions

A detailed theoretical analysis of the non-covalent interactions within and between molecules of methyl 4-nitro-3-phenylbutanoate would require dedicated computational studies. As of now, there is no published research presenting data tables or detailed findings on this specific topic.

To illustrate the type of data that such a study might generate, the following are hypothetical tables based on common computational analyses of non-covalent interactions.

Hypothetical Data Tables:

Table 1: Calculated Interaction Energies for Putative Dimers of this compound.

| Dimer Configuration | Interaction Energy (kcal/mol) | Primary Interaction Type(s) |

| Stacked Phenyl-Phenyl | Data not available | π-π stacking |

| T-shaped Phenyl-Phenyl | Data not available | C-H···π |

| Head-to-Tail | Data not available | Dipole-dipole, C-H···O |

Table 2: Quantum Theory of Atoms in Molecules (QTAIM) Parameters for Selected Bond Critical Points (BCPs).

| Bond Critical Point | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

| C-H···O | Data not available | Data not available |

| C-H···π | Data not available | Data not available |

These tables would typically be populated with data from high-level quantum mechanical calculations. The interaction energies would quantify the stability of different molecular arrangements, while QTAIM parameters would provide detailed electronic information about the specific non-covalent bonds.

Detailed Research Findings:

A dedicated research article on this topic would be expected to:

Present optimized geometries of this compound monomers and dimers.

Detail the computational methods used, such as the level of theory (e.g., DFT with a specific functional) and the basis set.

Include visualizations of Non-Covalent Interaction (NCI) plots, which show regions of attractive and repulsive interactions.

Provide an Energy Decomposition Analysis (EDA) to break down the interaction energies into electrostatic, exchange, repulsion, and dispersion components.

Without such dedicated studies, a thorough and scientifically accurate discussion under this section is not possible at this time.

Emerging Research Directions and Future Perspectives in Methyl 4 Nitro 3 Phenylbutanoate Chemistry

Development of Green and Sustainable Synthetic Methodologies

The synthesis of γ-nitro esters, including methyl 4-nitro-3-phenylbutanoate, has traditionally relied on methods that are often resource-intensive and generate significant waste. Modern research is focused on developing "greener" alternatives that minimize environmental impact by reducing reaction times, avoiding hazardous solvents, and utilizing renewable resources and energy-efficient conditions.

A significant advancement is the use of microwave irradiation to promote the Michael addition of nitromethane (B149229) derivatives to α,β-unsaturated esters. mdpi.com This technique has been shown to dramatically reduce reaction times from hours or days to mere minutes, while simultaneously increasing product yields and purity. mdpi.com Another promising green approach is the use of biocatalysis . Enzymes, such as lipases, are being explored for their ability to catalyze reactions under mild, aqueous conditions. mdpi.com For instance, porcine pancreatic lipase (B570770) has been successfully used to promote reactions involving β-nitrostyrenes, the direct precursors to the 3-phenyl-γ-nitro ester core. mdpi.com

Furthermore, research into sustainable nitration methods aims to replace hazardous reagents like mixed acids (sulfuric and nitric acid). nih.gov The development of solid-supported catalysts and mechanochemical techniques, such as ball milling, eliminates the need for bulk organic solvents and simplifies purification processes. nih.gov The use of non-corrosive nitro sources, like tert-butyl nitrite (B80452) (TBN) with oxygen as a benign oxidant, represents another innovative path toward safer and more sustainable synthesis. biosynth.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for γ-Nitro Esters

| Parameter | Conventional Method | Green/Sustainable Method | Research Finding |

|---|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave Irradiation | Reaction times reduced from >4000 min to 5 min with yields ≥98%. mdpi.com |

| Catalyst | Strong bases (e.g., DBU) | Biocatalysts (e.g., Lipase) | High yields (80-96%) achieved under mild, eco-friendly conditions. mdpi.com |

| Solvents | Benzene, Dichloromethane | Water, Ethanol, or Solvent-free | Eliminates toxic and volatile organic compounds. mdpi.comorgchemboulder.com |

| Reagents | Mixed acids (H₂SO₄/HNO₃) | Mechanochemistry, TBN/O₂ | Avoids hazardous reagents and reduces waste. nih.govbiosynth.com |

Innovations in Stereocontrol and Catalyst Discovery

The biological activity of molecules derived from this compound is often dependent on their specific stereochemistry. Consequently, a major focus of modern research is the development of novel catalytic systems that can precisely control the formation of the desired enantiomer or diastereomer. Asymmetric organocatalysis has emerged as a powerful tool for this purpose. sci-hub.se

Chiral catalysts derived from natural products, such as Cinchona alkaloids and peptides, have proven highly effective in catalyzing the enantioselective conjugate addition of nucleophiles to nitroolefins. nih.govsci-hub.se These bifunctional catalysts often utilize hydrogen bonding to orient the substrates within a chiral environment, leading to high levels of stereoselectivity. researchgate.net For example, squaramide and thiourea-based catalysts derived from quinine (B1679958) can achieve excellent yields and enantiomeric excesses (ee) in the synthesis of chiral nitro compounds. sci-hub.seresearchgate.net

Innovations in catalyst design include the development of multi-metallic systems and the integration of Lewis acids with chiral organocatalysts to enhance reactivity and selectivity. wiley.com Phase Transfer Catalysis (PTC) using chiral quaternary ammonium (B1175870) salts is another practical and scalable approach for achieving stereoselective synthesis. researchgate.net The continuous search for new, more efficient, and robust catalysts is a key driver in this field, enabling the synthesis of enantiomerically pure compounds more sustainably and economically. sci-hub.senih.gov

Table 2: Performance of Selected Asymmetric Catalysts in Conjugate Additions to Nitroolefins

| Catalyst Type | Precursor | Key Feature | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Bifunctional Squaramide | Cinchona Alkaloid | Dual hydrogen bond donation | >90% | researchgate.net |

| Urea/Thiourea (B124793) Derivative | Quinine | Enhanced H-bonding with nitro group | 73% (initial), improved with DFT | sci-hub.se |

| Peptidic Catalyst | Pro-Pro-Glu-NH₂ | Mimics enzyme active sites | >95% | organic-chemistry.org |

| Phase Transfer Catalyst | Dimeric Cinchona Alkaloid | High efficiency at low catalyst loading | High | researchgate.net |

Exploration of Novel Reaction Pathways and Functionalizations

The synthetic utility of this compound lies in the vast potential for transforming its nitro group into other valuable functionalities. cphi-online.com The nitro group is not merely a placeholder but an active participant in a wide array of chemical reactions. It is a potent electron-withdrawing group, which facilitates its use as a precursor to amines, ketones, oximes, and carboxylic acids. mdpi.comwiley.com

Current research explores novel transformations that leverage the unique reactivity of the nitro group. For example, the nitro group can act as a good leaving group or be converted into a nitronate ion, a versatile nucleophile for further C-C bond formation. sigmaaldrich.com This dual reactivity allows for the construction of complex molecular architectures. mdpi.com The Nef reaction, which converts a primary or secondary nitroalkane into a ketone, is a classic yet continually refined method for introducing a carbonyl group. mdpi.com

Emerging pathways include C-C bond cleavage reactions under specific conditions and photochemical transformations. nih.govwikipedia.org For instance, studies on ortho-hydroxy substituted β-nitrostyrenes have revealed unusual C-C bond fission after conjugate addition, opening pathways to different product classes like imines. nih.gov The exploration of such non-canonical reaction pathways is crucial for expanding the synthetic toolbox and accessing novel chemical space from nitroalkane precursors. researchgate.net

Advanced Integrated Spectroscopic and Computational Studies

To fully understand and optimize the synthesis and reactivity of this compound, researchers are increasingly relying on an integrated approach that combines advanced spectroscopic techniques with high-level computational studies. This synergy allows for a deeper understanding of reaction mechanisms, transition states, and the origins of stereoselectivity.

Computational studies , particularly using Density Functional Theory (DFT), have become indispensable. nih.gov DFT calculations are used to model the interactions between substrates and catalysts, predict the most stable conformations, and rationalize the observed enantioselectivity in asymmetric reactions. sci-hub.se Such insights are crucial for the rational design of new, more effective catalysts, as demonstrated in studies where DFT was used to improve the enantioselectivity of organocatalyzed Michael additions. nih.govsci-hub.se

On the experimental side, advanced spectroscopic methods are essential for detailed structural characterization. While standard ¹H and ¹³C NMR are routine, specialized techniques are needed to analyze chiral molecules. Chiral discrimination using fluorescence spectroscopy, circular dichroism (CD), and high-performance liquid chromatography (HPLC) with chiral stationary phases are key techniques. researchgate.net Infrared (IR) spectroscopy is particularly useful for identifying the nitro group, which exhibits strong and characteristic asymmetric and symmetric stretching vibrations. orgchemboulder.comspectroscopyonline.com The integration of these experimental data with theoretical calculations provides a comprehensive picture of the molecule's structure and behavior. researchgate.net

Table 3: Spectroscopic and Computational Data for Nitro Compounds

| Technique | Observable | Typical Value/Range (for Nitroalkanes) | Application | Reference |

|---|---|---|---|---|

| Infrared (IR) Spectroscopy | Asymmetric N-O Stretch | ~1550 cm⁻¹ | Functional group identification | orgchemboulder.comspectroscopyonline.com |

| Symmetric N-O Stretch | ~1365 cm⁻¹ | Functional group identification | orgchemboulder.comspectroscopyonline.com | |

| ¹H NMR Spectroscopy | Proton alpha to -NO₂ | 4.0 - 4.4 ppm | Structural elucidation | orgchemboulder.com |

| Density Functional Theory (DFT) | Transition State Energies | Varies (kJ/mol) | Mechanistic insight, predicting stereoselectivity | nih.govsci-hub.se |

| Circular Dichroism (CD) | Differential absorption of light | Varies | Determination of absolute configuration of chiral molecules | researchgate.net |

Potential for Derivatization in Advanced Organic Materials Synthesis

The unique chemical structure of this compound makes it an intriguing candidate for the synthesis of advanced organic materials. The presence of two distinct functional groups—the ester and the nitro group—offers opportunities for creating polymers and functional materials with tailored properties.

One significant area of potential is in the development of functional polymers . The ester group can be hydrolyzed and converted into an activated ester monomer, which can then undergo polymerization. google.com The resulting polymer would feature pendant side chains containing the 3-phenyl-4-nitrobutyl moiety. The nitro group, being chemically robust during polymerization, can be subjected to post-polymerization modification. For example, reduction of the nitro groups along the polymer backbone to amino groups would drastically alter the material's properties, changing its solubility, polarity, and potential for cross-linking or metal coordination. This strategy allows for the creation of smart materials that can respond to chemical stimuli.

Furthermore, nitro-containing compounds have a long history of use in the field of energetic materials . wikipedia.org While simple nitroalkanes are not powerful explosives themselves, they are precursors to more complex energetic structures like nitrate (B79036) esters or polynitro compounds. organic-chemistry.org Research into novel energetic polymers, such as polynorbornenes with energetic pendant groups, highlights the drive to create materials with high energy density and improved stability. orgchemboulder.com The derivatization of this compound could lead to new binders or plasticizers for advanced energetic formulations, where the phenyl group could enhance thermal stability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 4-nitro-3-phenylbutanoate, and what are their advantages/limitations?

- Methodology :

- Esterification : React 4-nitro-3-phenylbutanoic acid with methanol using a sulfuric acid catalyst under reflux (60–80°C, 6–8 hours). Monitor completion via TLC (hexane:ethyl acetate, 3:1) .

- Nitration : Introduce the nitro group post-esterification via electrophilic aromatic substitution. Use a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to minimize by-products. Purify via column chromatography (silica gel, dichloromethane:methanol 95:5) .

- Challenges : Nitration regioselectivity may yield ortho/para isomers; optimize stoichiometry and temperature to favor the 4-nitro position.

Q. How can the purity of this compound be validated, and what analytical techniques are most effective?

- Analytical Workflow :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (acetonitrile:water 70:30) .

- NMR : Key signals: δ 3.70 (s, 3H, COOCH₃), δ 7.40–7.60 (m, 5H, aromatic), δ 4.50 (t, 1H, CH₂CH₂NO₂). The nitro group deshields adjacent protons, shifting δ values .

- Mass Spec : Expected [M+H]⁺ at m/z 238.1; confirm fragmentation patterns (e.g., loss of NO₂ group at m/z 192) .

Q. What are the stability considerations for storing this compound?

- Storage : Store in amber vials at 2–8°C under inert gas (Ar/N₂). Nitro compounds are sensitive to light and heat, which can induce decomposition (e.g., nitro group reduction or ester hydrolysis) .

- Decomposition Signs : Discoloration (yellow to brown) or precipitation; re-purify via recrystallization (ethanol/water) if degraded .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize ortho-nitro by-products during synthesis?

- Approach :

-

Use directing groups (e.g., electron-withdrawing substituents) on the phenyl ring to enhance para-selectivity.

-

Employ low-temperature nitration (-10°C) with acetic anhydride as a solvent to reduce kinetic competition for ortho pathways .

- Data Analysis : Compare HPLC area% of para vs. ortho isomers under varying conditions (see Table 1).

Table 1 : Nitration Selectivity Under Different Conditions

Temperature (°C) Solvent Para:Ortho Ratio Yield (%) 0 H₂SO₄ 3:1 65 -10 Acetic Anhydride 8:1 72

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Mechanism : The nitro group activates the β-carbon via electron withdrawal, facilitating nucleophilic attack (e.g., by amines or thiols). Computational studies (DFT) show a lowered LUMO energy at the β-position (-1.2 eV vs. -0.8 eV in non-nitro analogs) .

- Experimental Validation : Track reaction progress via in situ IR (disappearance of NO₂ stretch at 1520 cm⁻¹) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Case Study : Observed triplet (δ 4.50) for the CH₂CH₂NO₂ group may split into a doublet of triplets due to coupling with adjacent protons. Use 2D NMR (COSY, HSQC) to assign signals unambiguously .

- Reference Standards : Compare with spectra of analogs like Methyl 4-fluoro-3-nitrobenzoate (δ 4.45–4.60 for similar environments) .

Q. What strategies are effective for scaling up synthesis while maintaining high enantiopurity (if applicable)?

- Catalytic vs. Stoichiometric : Use catalytic H₂SO₄ (5 mol%) instead of excess acid to reduce waste. Continuous flow reactors improve heat dissipation and yield (85% vs. 65% batch) .

- Purification at Scale : Replace column chromatography with fractional distillation (bp 180–185°C under vacuum) .

Methodological Considerations

- Safety : Nitro compounds may be explosive under friction or heat. Conduct small-scale reactions (<5 g) and use blast shields .

- Data Reproducibility : Report exact nitration times and temperatures, as minor variations significantly impact isomer ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.